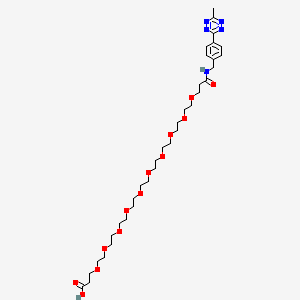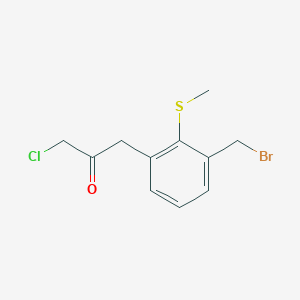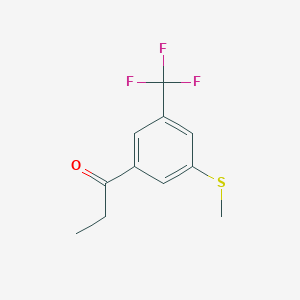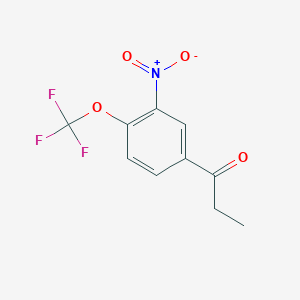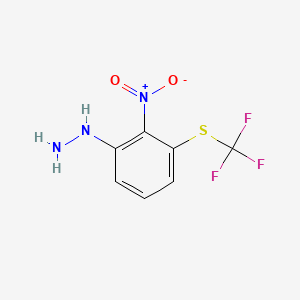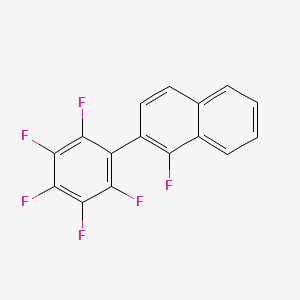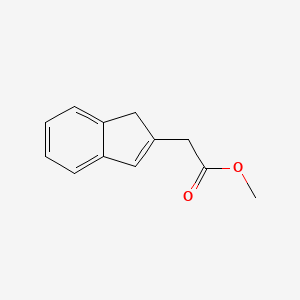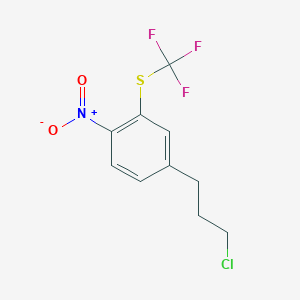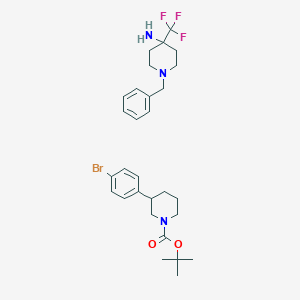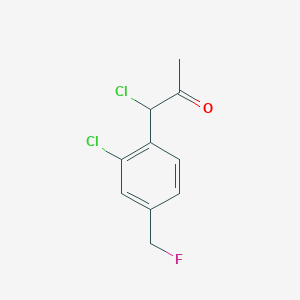
2-(Pyridin-4-YL)-1,7-naphthyridin-4-OL
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Pyridin-4-YL)-1,7-naphthyridin-4-OL is a heterocyclic compound that contains both pyridine and naphthyridine rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-4-YL)-1,7-naphthyridin-4-OL typically involves the reaction of pyridine derivatives with naphthyridine precursors. One common method involves the use of ethyl 2-cyano group-2-(pyridin-4-yl) acetic ester, which is reacted with dimethyl sulfoxide (DMSO) and lithium chloride at 160°C for 90 minutes. The reaction mixture is then poured into water, and the resulting solid is filtered and dried to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity.
化学反应分析
Types of Reactions
2-(Pyridin-4-YL)-1,7-naphthyridin-4-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the pyridine or naphthyridine rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine N-oxides, while reduction may produce reduced derivatives of the original compound.
科学研究应用
2-(Pyridin-4-YL)-1,7-naphthyridin-4-OL has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 2-(Pyridin-4-YL)-1,7-naphthyridin-4-OL involves its interaction with various molecular targets. For instance, it may inhibit specific enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound .
相似化合物的比较
Similar Compounds
N-(Pyridin-4-yl)pyridin-4-amine: Similar structure but different functional groups.
4-(2,6-di(pyridin-4-yl)pyridin-4-yl)benzonitrile: Contains multiple pyridine rings and is used in different applications.
Uniqueness
2-(Pyridin-4-YL)-1,7-naphthyridin-4-OL is unique due to its specific combination of pyridine and naphthyridine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C13H9N3O |
|---|---|
分子量 |
223.23 g/mol |
IUPAC 名称 |
2-pyridin-4-yl-1H-1,7-naphthyridin-4-one |
InChI |
InChI=1S/C13H9N3O/c17-13-7-11(9-1-4-14-5-2-9)16-12-8-15-6-3-10(12)13/h1-8H,(H,16,17) |
InChI 键 |
XTRUWCDXINKTPC-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=CC=C1C2=CC(=O)C3=C(N2)C=NC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


